molecular formula C13H14O2S B3175366 3-[1-(Benzenesulfinyl)propyl]furan CAS No. 956624-83-2

3-[1-(Benzenesulfinyl)propyl]furan

Cat. No.: B3175366
CAS No.: 956624-83-2
M. Wt: 234.32 g/mol
InChI Key: ZDAZJBYMXPNKMH-UHFFFAOYSA-N
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Description

3-[1-(Benzenesulfinyl)propyl]furan is a heterocyclic organic compound featuring a furan ring substituted with a benzenesulfinylpropyl group. The sulfinyl (-S(O)-) moiety introduces chirality and polar character, while the furan ring contributes aromaticity and π-electron density.

Properties

IUPAC Name

3-[1-(benzenesulfinyl)propyl]furan
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2S/c1-2-13(11-8-9-15-10-11)16(14)12-6-4-3-5-7-12/h3-10,13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDAZJBYMXPNKMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=COC=C1)S(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Benzenesulfinyl)propyl]furan can be achieved through several methods. One common approach involves the use of boron reagents in Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance . Another method involves a metal-free one-flask synthesis using BF3·Et2O mediated formal [4 + 1] reactions of 3-chloro-3-phenyldiazirines and α,β-alkenyl ketones .

Industrial Production Methods

Industrial production of 3-[1-(Benzenesulfinyl)propyl]furan typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium/copper-catalyzed cross-coupling reactions is common in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[1-(Benzenesulfinyl)propyl]furan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions are common, where the furan ring undergoes substitution reactions with electrophiles

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like bromine or nitric acid are employed under acidic conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted furans depending on the electrophile used

Scientific Research Applications

3-[1-(Benzenesulfinyl)propyl]furan has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of 3-[1-(Benzenesulfinyl)propyl]furan involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The sulfinyl group can participate in various chemical transformations, influencing the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

3-[1-(Benzenesulfonyl)-2-methylpropyl]furan

  • Structural Differences : Replaces the sulfinyl (-S(O)-) group with a sulfonyl (-S(O)₂-) group and incorporates a branched 2-methylpropyl chain instead of a linear propyl chain .
  • Key Implications: The sulfonyl group increases polarity and oxidation state, enhancing hydrogen-bonding capacity and solubility in polar solvents compared to sulfinyl derivatives.
  • Data Gaps : Experimental parameters (e.g., logP, melting point) for the target compound are unavailable, but sulfonyl analogs generally exhibit higher melting points due to stronger intermolecular forces.

N-[3-(Benzenesulfonamido)propyl]benzenesulfonamide

  • Structural Differences : Features dual sulfonamide (-SO₂NH-) groups on a propyl backbone instead of a sulfinyl-furan system .
  • Key Implications: Sulfonamides exhibit strong hydrogen-bond donor/acceptor capabilities, influencing crystallinity and biological activity (e.g., enzyme inhibition). The propyl spacer length (compared to butyl in related compounds) affects molecular packing, as seen in crystallographic studies .
  • Contrast with Target Compound : The absence of a furan ring in sulfonamide derivatives reduces aromatic interactions, while the sulfinyl group in the target compound may offer redox activity.

3-Propyl-1(3H)-Isobenzofuranone

  • Structural Differences: Replaces the furan ring with a lactone (isobenzofuranone) and substitutes a simple propyl group without sulfinyl functionality .
  • Key Implications :
    • The lactone group introduces hydrolytic susceptibility, unlike the stable furan ring.
    • Experimental XLogP3 = 3.1 indicates moderate lipophilicity , whereas the sulfinyl group in the target compound would likely reduce logP due to polarity.
  • Topological Polar Surface Area (TPSA) : TPSA = 26.3 Ų for the lactone vs. higher TPSA expected for the sulfinyl-furan compound due to the sulfoxide’s polar surface.

3-Phenylpropyl Benzoate

  • Structural Differences : An ester derivative with a benzoate group and 3-phenylpropyl chain, lacking sulfur-based functional groups .
  • Key Implications: The ester group confers hydrolytic lability and lower thermal stability compared to sulfoxides.

Research Implications and Gaps

  • Synthetic Applications : The sulfinyl group in the target compound may enable asymmetric synthesis routes, unlike sulfonyl or sulfonamide analogs .
  • Data Limitations : Experimental data on solubility, stability, and bioactivity for 3-[1-(Benzenesulfinyl)propyl]furan remain scarce, highlighting the need for targeted studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[1-(Benzenesulfinyl)propyl]furan
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Reactant of Route 2
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